molecular formula C18H17ClN4O B2567689 N-(2-chlorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950230-54-3

N-(2-chlorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2567689
CAS RN: 950230-54-3
M. Wt: 340.81
InChI Key: TYTXZAMBLOSSJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and steps involved in its synthesis .


Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial Activity

ND4 exhibits promising antibacterial properties. Experimental studies have shown its inhibitory effects against various bacteria, including Enterococcus faecalis . Researchers have investigated ND4’s mechanism of action and its potential as an antimicrobial agent.

Antibiofilm Properties

Biofilms, which are communities of microorganisms adhering to surfaces, pose challenges in healthcare and industry. ND4 has demonstrated antibiofilm activity, making it a candidate for preventing or disrupting biofilm formation . Its ability to inhibit biofilm growth is valuable in medical devices, water treatment, and other applications.

Click Chemistry Applications

ND4’s structure includes a 1,2,3-triazole ring, which is amenable to click chemistry reactions. Researchers have used ND4 as a building block for creating more complex molecules via click chemistry. These derivatives may have applications in drug discovery, imaging, or materials science .

Agrochemicals and Pesticides

Given the diverse biological activities associated with nicotinamide derivatives, ND4 might find applications in agrochemicals or pesticides. Its structural features could be harnessed to develop environmentally friendly crop protection agents.

Safety and Hazards

This involves the study of the compound’s toxicity, environmental impact, and safety precautions that should be taken when handling it .

properties

IUPAC Name

N-(2-chlorophenyl)-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-2-8-16-17(18(24)20-15-12-7-6-11-14(15)19)21-22-23(16)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTXZAMBLOSSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

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